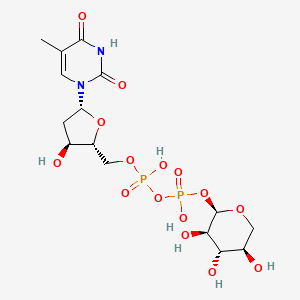

Thymidine-5'-diphospho-beta-D-xylose

Beschreibung

Eigenschaften

Molekularformel |

C15H24N2O15P2 |

|---|---|

Molekulargewicht |

534.30 g/mol |

IUPAC-Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1 |

InChI-Schlüssel |

AJUADKZRQSBUAK-KDGZBOQCSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thymidylyltransferase-Mediated Coupling

Enzymatic pathways leverage thymidylyltransferases to catalyze the formation of thymidine diphosphate sugars. A reported procedure combines thymidine , glucose-1-phosphate, and ATP in the presence of pyruvate kinase , thymidine kinase , and nucleoside diphosphate kinase to generate TDP-glucose, a structural analog. Subsequent dehydration and aminotransferase reactions modify the glucose moiety to xylose.

Table 2: Enzymatic Reaction Components

| Enzyme | Role | Concentration |

|---|---|---|

| Pyruvate kinase | Generates ATP from phosphoenolpyruvate | 1000 U |

| Thymidine kinase | Phosphorylates thymidine | 75 mM |

| α-D-glucose-1-phosphate thymidylyltransferase (RfbA) | Couples glucose-1-phosphate to TMP | 41 mM |

GerB Aminotransferase for Xylose Functionalization

The enzyme GerB (dTDP-4-keto-6-deoxy-D-glucose aminotransferase) from Streptomyces sp. GERI-155 enables the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. While this pathway targets amino sugar synthesis, analogous approaches using xylose-specific dehydratases and epimerases could redirect intermediates toward TDP-xylose production.

Hybrid Chemoenzymatic Approaches

Combined Chemical and Enzymatic Phosphorylation

A hybrid method starts with chemically synthesized beta-thymidine, which is enzymatically phosphorylated using thymidine kinase and thymidylate kinase to yield thymidine monophosphate (TMP). Subsequent coupling to xylose-1-phosphate via RfbA thymidylyltransferase produces TDP-xylose. This approach achieves higher regioselectivity compared to purely chemical methods.

Optimization of Cofactor Regeneration

ATP and phosphoenolpyruvate (PEP) are critical for sustaining enzymatic activity. In a 15 mL reaction, 78 mM PEP and 1.6 mM ATP maintain kinase activity over 4 hours, achieving 57% conversion efficiency after 270 minutes. Lyophilization and size-exclusion chromatography (P2 column) purify the final product.

Analytical Validation and Yield Comparison

Analyse Chemischer Reaktionen

Reaktionstypen: Thymidin-5’-Diphospho-beta-D-Xylose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Rolle in biochemischen Stoffwechselwegen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Thymidin-5’-Diphospho-beta-D-Xylose verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen für diese Reaktionen beinhalten oft spezifische pH-Werte, Temperaturen und das Vorhandensein von Katalysatoren .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Thymidin-5’-Diphospho-beta-D-Xylose gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise kann Oxidation zur Bildung von Dehydroxyderivaten führen, während Substitutionsreaktionen zur Bildung verschiedener glykosylierter Produkte führen können .

Wissenschaftliche Forschungsanwendungen

Thymidin-5’-Diphospho-beta-D-Xylose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer Nukleotide und Nukleoside verwendet.

Industrie: Es wird bei der Herstellung verschiedener biochemischer Reagenzien und diagnostischer Werkzeuge verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Thymidin-5’-Diphospho-beta-D-Xylose beinhaltet seine Rolle als Substrat in enzymatischen Reaktionen. Es ist bekannt, dass es die Dehydratisierung von dTDP-D-Glucose zu dTDP-6-Desoxy-D-xylo-4-Hexulose über einen dreistufigen Prozess katalysiert, der Oxidation, Dehydratisierung und Reduktion umfasst . Dieser Prozess ist entscheidend für die Synthese verschiedener biochemischer Verbindungen und Stoffwechselwege .

Ähnliche Verbindungen:

- Thymidin-5’-Diphospho-beta-D-Glucose

- Thymidin-5’-Diphospho-beta-D-Galactose

- Thymidin-5’-Diphospho-beta-D-Mannose

Vergleich: Thymidin-5’-Diphospho-beta-D-Xylose ist aufgrund seiner spezifischen Struktur und des Vorhandenseins des Xyloseanteils einzigartig. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise andere Zuckeranteile wie Glucose, Galactose oder Mannose haben. Diese strukturellen Unterschiede führen zu Variationen in ihren biochemischen Rollen und Anwendungen .

Zusammenfassend lässt sich sagen, dass Thymidin-5’-Diphospho-beta-D-Xylose eine Verbindung von erheblichem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung ist

Wirkmechanismus

The mechanism of action of Thymidine-5’-Diphospho-Beta-D-Xylose involves its role as a substrate in enzymatic reactions. It is known to catalyze the dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose via a three-step process involving oxidation, dehydration, and reduction . This process is crucial for the synthesis of various biochemical compounds and pathways .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Enzyme Specificity : Mutational studies suggest that replacing thymine with cytosine in dTDP-xylose alters its affinity for xylosyltransferases, impacting glycoprotein synthesis .

Q & A

Q. What experimental strategies are used to synthesize and purify TDX for biochemical studies?

TDX is typically synthesized enzymatically using nucleotide sugar pyrophosphorylases or chemically via phosphate coupling reactions. Purification often involves solid-phase extraction (SPE) with polystyrene divinylbenzene columns, followed by ion-exchange chromatography to separate TDX from unreacted substrates . Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify molecular weight . Challenges include minimizing hydrolysis of the labile diphosphate group by maintaining pH 7–8 and low temperatures (4°C) during purification .

Q. How can TDX be quantified in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard. Derivatization using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances ionization efficiency in MS. Key validation parameters include a linear range of 0.1–100 µM, recovery rates >85%, and limits of detection (LOD) <10 nM . Co-eluting metabolites (e.g., UDP-sugars) may require orthogonal separation methods, such as hydrophilic interaction chromatography (HILIC) .

Advanced Research Questions

Q. What structural insights into TDX-protein interactions can be gained from molecular docking studies?

Docking tools like AutoDock Vina can predict TDX binding to enzymes such as CDP-D-glucose 4,6-dehydratase (PDB: 1WVG). Critical parameters include:

- Grid box dimensions centered on the active site (e.g., 60 × 60 × 60 ų for 1WVG).

- Force fields accounting for diphosphate flexibility (e.g., AMBER).

- Validation via root-mean-square deviation (RMSD) <2.0 Å between predicted and crystallographic poses . Contradictions between docking scores and experimental binding affinities may arise from solvent effects or conformational dynamics not modeled in silico .

Q. How does TDX participate in nucleotide sugar metabolic cross-talk?

TDX serves as a precursor in xylosyltransferase reactions, competing with UDP-xylose for enzyme active sites. Isotopic tracing with ¹³C-labeled xylose can track its incorporation into glycoconjugates. Key assays include:

- Radiolabeled substrate competition (e.g., ³H-TDX vs. ¹⁴C-UDP-xylose).

- Knockout models of nucleotide sugar transporters (e.g., SLC35B2) to assess TDX uptake efficiency . Discrepancies in flux measurements may reflect compartmentalization (cytosolic vs. Golgi pools) or feedback inhibition by downstream metabolites like thymidine-5'-monophosphate (dTMP) .

Q. What are the mechanistic implications of TDX's role in bacterial dehydratases?

TDX acts as a cofactor in 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, stabilizing the thiamin diphosphate (ThDP) coenzyme. Key experimental approaches:

- Pre-steady-state kinetics to measure Kd for TDX-ThDP binding (surface plasmon resonance).

- Site-directed mutagenesis of conserved residues (e.g., His220 in E. coli DXP synthase) to disrupt TDX interactions . Contradictory data on pH-dependent activity (optimal at 6.5 vs. 7.2) may reflect species-specific adaptations in enzyme-TDX affinity .

Methodological Challenges and Solutions

Q. How can researchers address TDX's instability during enzymatic assays?

- Add 1–5 mM Mg<sup>2+</sup> to chelate free phosphate and inhibit phosphatases.

- Use non-hydrolyzable analogs (e.g., TDX-α,β-methylene diphosphate) for control experiments.

- Monitor degradation via thin-layer chromatography (TLC) with UV visualization at 254 nm .

Q. What are the limitations of crystallographic studies on TDX-enzyme complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.